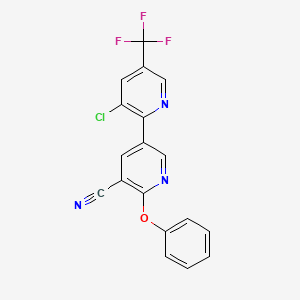

2-Phenoxy-5-(3-chloro-5-trifluoromethyl-2-pyridyl)-3-cyanopyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenoxy-5-(3-chloro-5-trifluoromethyl-2-pyridyl)-3-cyanopyridine is a complex organic compound that features a pyridine ring substituted with phenoxy, chloro, trifluoromethyl, and cyano groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-5-(3-chloro-5-trifluoromethyl-2-pyridyl)-3-cyanopyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Formation of 3-chloro-5-trifluoromethyl-2-pyridyl intermediate: This can be achieved by reacting 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions.

Introduction of the phenoxy group: The intermediate is then reacted with phenol or its derivatives in the presence of a base to introduce the phenoxy group.

Addition of the cyano group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-Phenoxy-5-(3-chloro-5-trifluoromethyl-2-pyridyl)-3-cyanopyridine can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.

Reduction: The cyano group can be reduced to an amine under suitable reducing conditions.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products Formed

Oxidation: Phenoxy group oxidation products.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Unfortunately, the available search results do not provide comprehensive data tables, well-documented case studies, or detailed research findings specifically focusing on the applications of "2-Phenoxy-5-(3-chloro-5-trifluoromethyl-2-pyridyl)-3-cyanopyridine" . However, the search results do offer some related information that can be used to understand the compound and its potential applications.

Basic Information

- Chemical Identification "this compound" is identified by the CAS No. 339011-81-3 . Other names include this compound and [2,3'-Bipyridine]-5'-carbonitrile, 3-chloro-6'-phenoxy-5-(trifluoromethyl)- . Its molecular formula is C18H9ClF3N3O, with a molecular weight of 375.73 .

- Structure It is a pyridine derivative containing phenoxy, chloro, trifluoromethyl, and cyano substituents .

Related Compounds and Herbicidal Use

- Herbicidal Context US Patent 4235621A describes 2-substituted phenoxy-3-chloro-5-trifluoromethyl pyridine as a herbicide . The general formula includes variations in substituents at different positions of the pyridine ring, which could be relevant to the synthesis or activity of the title compound .

- Synthesis of Related Compounds The patent also details methods for producing related compounds, such as reacting 2-halo-3-chloro-5-trifluoromethyl pyridine with resorcinol . These methods might be adaptable for synthesizing "this compound" .

Safety and Hazards

- GHS Classification 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, a related compound, is classified with the following hazards: Acute Toxicity (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), and Specific Target Organ Toxicity (Single Exposure - Respiratory tract irritation) . It is important to note that this information pertains to a related compound and may not be directly applicable to "this compound" without further investigation .

Limited Direct Applications

Mecanismo De Acción

The mechanism of action of 2-Phenoxy-5-(3-chloro-5-trifluoromethyl-2-pyridyl)-3-cyanopyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards certain targets .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-5-(trifluoromethyl)pyridine

- 2-Bromo-5-(trifluoromethyl)pyridine

- 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

Uniqueness

2-Phenoxy-5-(3-chloro-5-trifluoromethyl-2-pyridyl)-3-cyanopyridine is unique due to the combination of its substituents, which confer distinct chemical and biological properties.

Actividad Biológica

2-Phenoxy-5-(3-chloro-5-trifluoromethyl-2-pyridyl)-3-cyanopyridine, a compound with the molecular formula C18H9ClF3N3O and CAS number 339011-81-3, has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics and herbicidal applications. This article explores the compound's biological activity, focusing on its anticancer properties and herbicidal efficacy.

- Molecular Weight : 375.73 g/mol

- Structural Formula : The compound features a phenoxy group and a pyridine ring, which are significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various cyanopyridine derivatives, including this compound. The following sections summarize key findings from recent research.

The compound has been shown to interact with survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells. By modulating survivin levels, this compound may enhance the efficacy of chemotherapeutic agents.

Case Studies and Research Findings

-

Cytotoxicity Evaluation :

- A study evaluated the cytotoxic effects of various 3-cyanopyridine derivatives against human cancer cell lines such as prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than those of standard drugs like 5-Fluorouracil (5-FU) .

Compound Cell Line IC50 (µM) 5e PC-3 8.5 5e MDA-MB-231 6.4 5c HepG2 10.0 - Apoptosis Induction :

- Western Blot Analysis :

Herbicidal Activity

In addition to its anticancer properties, this compound has been identified as a promising herbicide. Its structural characteristics allow it to inhibit specific biochemical pathways in plants.

Herbicidal Efficacy

Research indicates that this compound can effectively control various weed species by disrupting their growth mechanisms. The herbicidal composition containing this compound demonstrated significant efficacy in agricultural applications .

Propiedades

IUPAC Name |

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenoxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9ClF3N3O/c19-15-7-13(18(20,21)22)10-24-16(15)12-6-11(8-23)17(25-9-12)26-14-4-2-1-3-5-14/h1-7,9-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWDIKBKUCAGRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.